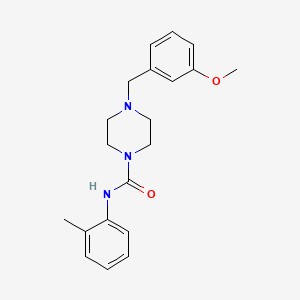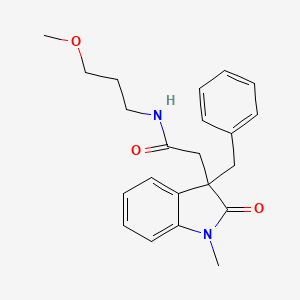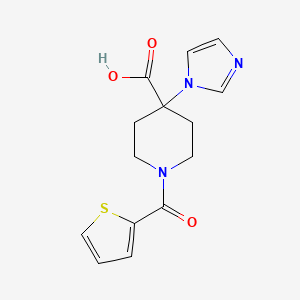![molecular formula C20H29ClN2O2 B5291568 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide](/img/structure/B5291568.png)
1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide, also known as AZD-0837, is a novel anticoagulant drug candidate that has been developed by AstraZeneca. This compound belongs to the class of cyclohexanecarboxamides and has been designed to selectively inhibit the activity of thrombin, a key enzyme involved in the blood clotting process.
作用机制
1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide works by selectively binding to the active site of thrombin and inhibiting its activity. Thrombin is a serine protease that plays a central role in the blood clotting process by converting fibrinogen to fibrin, which forms the basis of blood clots. 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide binds to the active site of thrombin and blocks its ability to cleave fibrinogen, thereby preventing the formation of fibrin and blood clots.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. The compound has been shown to significantly reduce the formation of blood clots in animal models of thrombosis and to have a favorable safety profile in human clinical trials. In addition, 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide has been shown to have a rapid onset of action and a relatively short half-life, which may be advantageous for its use as an anticoagulant drug.
实验室实验的优点和局限性
One of the main advantages of 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide for lab experiments is its high selectivity for thrombin, which allows for the specific inhibition of this enzyme without affecting other coagulation factors. This can be useful for studying the role of thrombin in the blood clotting process and for developing new anticoagulant drugs. However, one of the limitations of 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide is its relatively short half-life, which may require frequent dosing in certain experimental settings.
未来方向
There are several future directions for the development and use of 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide. One potential application is the use of the compound in combination with other anticoagulant drugs to achieve synergistic effects and reduce the risk of bleeding. Another potential direction is the use of 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide in the treatment of thrombotic disorders such as deep vein thrombosis and pulmonary embolism. Further research is also needed to investigate the long-term safety and efficacy of 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide in clinical trials.
合成方法
The synthesis of 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide involves the reaction of 1-(4-chlorophenyl)cyclohexanecarboxylic acid with N-(4-hydroxy-4-azepanyl)methylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a series of purification steps to yield the final product, 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide. The synthesis of 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide has been reported in the literature, and the compound has been characterized by various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学研究应用
1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide has been extensively studied in preclinical and clinical trials for its potential use as an anticoagulant drug. The compound has been shown to have a high affinity for thrombin and to inhibit its activity in a dose-dependent manner. Thrombin plays a crucial role in the blood clotting process, and its inhibition can prevent the formation of blood clots that can lead to serious medical conditions such as stroke, heart attack, and deep vein thrombosis.
属性
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-hydroxyazepan-4-yl)methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O2/c21-17-7-5-16(6-8-17)20(10-2-1-3-11-20)18(24)23-15-19(25)9-4-13-22-14-12-19/h5-8,22,25H,1-4,9-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTBOIJPXVESSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)Cl)C(=O)NCC3(CCCNCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5291486.png)


![4-(1H-imidazol-1-ylmethyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5291504.png)
![[2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid](/img/structure/B5291506.png)
![N-[4-(acetylamino)phenyl]-4-(2-propyn-1-yloxy)benzamide](/img/structure/B5291510.png)

![3-(acetylamino)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5291524.png)

![3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one](/img/structure/B5291541.png)
![1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5291546.png)

![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5291556.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291569.png)